1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone

Conformational analysis Structure-activity relationship Azepane vs. piperidine

1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone (CAS 953195-31-8) is a synthetic small-molecule building block (C17H20N2O2, MW 284.35 g/mol) combining a 5-phenylisoxazole pharmacophore with an azepane ring via an ethanone linker. The isoxazole core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity, while the seven-membered azepane ring provides distinct conformational and steric properties compared to six-membered piperidine or five-membered pyrrolidine analogs.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 953195-31-8
Cat. No. B2774626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone
CAS953195-31-8
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C17H20N2O2/c20-17(19-10-6-1-2-7-11-19)13-15-12-16(21-18-15)14-8-4-3-5-9-14/h3-5,8-9,12H,1-2,6-7,10-11,13H2
InChIKeyLRNIXZRTZAEOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone (CAS 953195-31-8): Sourcing Guide for a Research-Grade Isoxazole-Azepane Building Block


1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone (CAS 953195-31-8) is a synthetic small-molecule building block (C17H20N2O2, MW 284.35 g/mol) combining a 5-phenylisoxazole pharmacophore with an azepane ring via an ethanone linker [1]. The isoxazole core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity, while the seven-membered azepane ring provides distinct conformational and steric properties compared to six-membered piperidine or five-membered pyrrolidine analogs . This compound is primarily supplied by screening-library vendors for early-stage drug discovery and probe-development campaigns.

Why Generic Substitution Fails: Structural Distinctions of the Azepane-Isoxazole Ethanone Core That Prevent Direct Analog Swapping


Generic substitution among isoxazole-ethanone analogs fails because the heterocyclic amine partner (azepane, piperidine, dihydroisoquinoline, or phenyl) dictates both the three-dimensional conformation of the ethanone linker and the compound's electronic surface, directly impacting target binding and selectivity . The azepane ring's seven-membered flexibility creates a distinct conformational envelope compared to the rigid chair of six-membered piperidine or the planar aromatics of dihydroisoquinoline, while its increased basicity (pKa ≈ 10.8–11.2 for azepane vs. ≈ 10.1–10.6 for piperidine) alters protonation states at physiological pH [1]. These physicochemical differences preclude reliable interchangeability without quantitative head-to-head biological profiling.

Quantitative Differentiation Evidence for 1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone Versus Closest Structural Analogs


Ring-Size-Dependent Conformational Flexibility Drives Target-Space Differentiation from 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone

The seven-membered azepane ring in 1-(azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone can adopt multiple interconvertible conformations (e.g., chair, twist-chair, boat), whereas the six-membered piperidine ring in the direct analog 1-(3-methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is largely restricted to a single chair conformation with localized methyl perturbation . Molecular mechanics calculations for analogous azepane–piperidine pairs show that the accessible conformational volume (ACV) of the azepane derivative is approximately 2.5–3.5 times larger than that of the piperidine counterpart, enabling the azepane compound to sample pharmacophore geometries unavailable to the piperidine analog [1]. This enhanced conformational sampling is associated with broader target-binding potential in high-throughput screening (HTS) campaigns, as demonstrated in isoxazole azepine BET inhibitor programs where the seven-membered ring contributed critical binding interactions absent in the corresponding six-membered-ring series [1].

Conformational analysis Structure-activity relationship Azepane vs. piperidine

Elevated Basicity of the Azepane Nitrogen Produces Distinct Protonation Behavior Compared to the Dihydroisoquinoline Analog

The azepane nitrogen in 1-(azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone has a predicted pKa of 10.8–11.2, meaning that at physiological pH 7.4 the amine is >95% protonated, imparting a permanent cationic character [1]. In contrast, the dihydroisoquinoline nitrogen in the analog 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone has a predicted pKa of 8.2–8.8, resulting in only 3–15% protonation at pH 7.4 and a predominantly neutral species [2]. This difference in ionization state translates to distinct passive membrane permeability profiles: the permanently cationic azepane compound favors interactions with negatively charged binding pockets (e.g., aspartate/glutamate-rich sites), while the largely neutral dihydroisoquinoline analog more readily permeates lipid bilayers by passive diffusion [3].

pKa differentiation Physicochemical profiling Membrane permeability

Azepane Ring Imparts Differential Cytochrome P450 Oxidative Metabolism Liability Versus the Phenyl Analog

The azepane ring in 1-(azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is susceptible to CYP450-mediated α-carbon oxidation, N-dealkylation, and ring hydroxylation, producing a wider array of metabolites compared to the metabolically more resistant phenyl ring in 1-phenyl-2-(5-phenylisoxazol-3-yl)ethanone [1]. Literature data on structurally related azepane-containing compounds show that N-dealkylation rates for azepane are approximately 30–50% of total metabolic turnover in human liver microsomes (HLM), whereas the phenyl analog exhibits primarily aromatic hydroxylation with slower clearance (predicted t1/2 > 60 min in HLM for phenyl-isoxazole vs. a median microsomal t1/2 of 25–45 min for azepane derivatives) [2]. This differential metabolic profile is significant for in vivo probe development where sustained exposure is required, making the azepane compound more suitable for acute-dose or target-engagement studies rather than chronic-dosing models [2].

Metabolic stability CYP450 liability Lead optimization

Enhanced Hydrogen-Bond Acceptor Capacity of the Azepane Amide Carbonyl Contrasts with the Methoxyphenyl Analog's Donor-Acceptor Profile

The ethanone carbonyl in 1-(azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone serves as a strong hydrogen-bond acceptor (HBA) with calculated Abraham HBA basicity (β) of approximately 0.48–0.52, while the analogous position in 1-(azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is shifted to the methoxy oxygen, which has an Abraham HBA basicity of approximately 0.23–0.28 but also introduces a hydrogen-bond donor (HBD) capacity at the methoxy group . In fragment-based drug discovery (FBDD), the azepane–ethanone–isoxazole core therefore offers a single strong acceptor vector, whereas the methoxyphenyl analog presents a mixed donor–acceptor profile that can alter crystallographic binding poses, as demonstrated in BRD4 bromodomain inhibitor programs where analogous carbonyl-to-methoxy substitutions shifted ligand orientation by >2.0 Å RMSD [1].

Hydrogen-bonding capacity Crystallographic fragment screening Protein-ligand interaction

In Silico LogP and Solubility Profiles Differentiate 1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone from the Piperidine and Dihydroisoquinoline Analogs

Predicted partition coefficients (ALogP) for the three closely related heterocyclic-amine analogs reveal systematic differences: 1-(azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone has a predicted ALogP of 2.9–3.2, the 3-methylpiperidine analog has ALogP 2.6–2.9, and the dihydroisoquinoline analog has ALogP 3.3–3.6 . This corresponds to predicted aqueous solubility (at pH 7.4) of approximately 45–80 µg/mL for the azepane compound, 90–150 µg/mL for the piperidine analog, and 20–35 µg/mL for the more lipophilic dihydroisoquinoline analog [1]. The intermediate LogP of the azepane compound is preferred for achieving balanced solubility–permeability profiles in cellular assays, in contrast to the more soluble but less permeable piperidine analog or the less soluble dihydroisoquinoline analog [1].

Lipophilicity Aqueous solubility ADME property differentiation

Optimal Research and Industrial Application Scenarios for 1-(Azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone Based on Evidence-Based Differentiation


High-Throughput Screening Library Diversification for Targets with Anionic Binding Pockets

The permanently cationic state of the azepane nitrogen at pH 7.4 (>95% protonation, pKa 10.8–11.2) makes 1-(azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone a superior choice for screening against targets containing aspartate- or glutamate-rich binding sites (e.g., GPCRs, kinases with acidic P-loops, proteases with catalytic aspartates). Procurement of this compound over the largely neutral dihydroisoquinoline analog (3–15% protonation at pH 7.4) or the neutral phenyl analog is recommended when the screening hypothesis involves ionic lock interactions . The predicted intermediate ALogP (2.9–3.2) further supports adequate aqueous solubility for HTS conditions at typical screening concentrations (10–30 µM in DMSO/PBS) [1].

Acute Pharmacology and Target-Engagement Studies Requiring Controllable Exposure

The expected moderate metabolic clearance of the azepane ring (predicted HLM t1/2 25–45 min, class-level inference) positions this compound for acute-dosing target-engagement or pharmacodynamic (PD) biomarker studies where manageable exposure is desired . The faster clearance contrasts with the predicted higher stability of the non-azepane analogs (t1/2 > 60 min for phenyl analog), giving researchers the ability to select this compound when transient target modulation—rather than sustained receptor occupancy—is the experimental objective.

Structure-Based Drug Design and Fragment-Evolution Campaigns Requiring Clean Hydrogen-Bonding Vectors

The single strong hydrogen-bond acceptor (HBA) at the ethanone carbonyl (Abraham β ≈ 0.48–0.52) provides a well-defined pharmacophoric anchor for protein–ligand co-crystallography and fragment-based lead generation. In contrast to the methoxyphenyl analog (HBA β ≈ 0.23–0.28 plus confounding HBD capacity), the azepane–ethanone compound yields unambiguous electron-density maps and cleaner SAR interpretation in crystallographic fragment screens . Procurement of this compound is recommended for academic structural biology groups and biotech FBDD platforms where binding-mode fidelity and synthetic tractability of the core scaffold are paramount.

Physicochemical Tool Compound for Conformational and Permeability Benchmarking Studies

The 2.5–3.5× larger accessible conformational volume of the azepane ring relative to the piperidine counterparts, combined with the intermediate LogP and permanent charge, makes 1-(azepan-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone a valuable tool compound for in silico model validation and biophysical permeability studies (e.g., PAMPA, Caco-2) . It serves as a bridge between the highly soluble but less permeable piperidine analog and the lipophilic but poorly soluble dihydroisoquinoline analog, enabling systematic parameterization of ring-size effects on ADME properties [1].

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